2-Bromo-4-fluorobenzaldehyde oxime
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Overview
Description
2-Bromo-4-fluorobenzaldehyde oxime is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the benzene ring, with an oxime functional group attached to the aldehyde carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-4-fluorobenzaldehyde.
Oximation: The aldehyde group of 2-Bromo-4-fluorobenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzaldehyde oxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The oxime group can be oxidized to a nitro compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Reduction: Corresponding amine derivatives.
Oxidation: Nitro derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-fluorobenzaldehyde oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions due to its potential interaction with biological receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of bromine and fluorine atoms can affect the compound’s reactivity and interaction with enzymes or receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde oxime
- 2-Bromo-5-fluorobenzaldehyde oxime
- 4-Bromo-2-fluorobenzaldehyde oxime
Uniqueness
2-Bromo-4-fluorobenzaldehyde oxime is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(NE)-N-[(2-bromo-4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+ |
InChI Key |
RTEIVRVDVVVSMK-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)/C=N/O |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=NO |
Origin of Product |
United States |
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